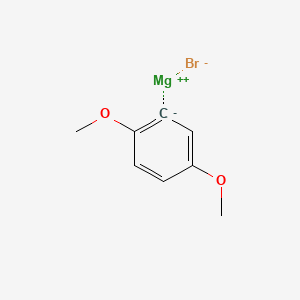

2,5-Dimethoxyphenylmagnesium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;1,4-dimethoxybenzene-6-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUMLBJCEMZKKU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454722 | |

| Record name | 2,5-Dimethoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62890-98-6 | |

| Record name | 2,5-Dimethoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physical properties of 2,5-Dimethoxyphenylmagnesium bromide"

Technical Monograph: Physical Properties & Characterization of 2,5-Dimethoxyphenylmagnesium Bromide

Executive Summary

This compound is an electron-rich aryl Grignard reagent used primarily as a nucleophilic building block in the synthesis of complex pharmacophores, including substituted quinones and phenethylamines. Unlike simple phenylmagnesium halides, the presence of two methoxy groups at the ortho and meta positions imparts distinct electronic and steric properties that influence its solubility, stability, and reactivity profile. This guide characterizes the reagent not as a theoretical solid, but in its practical physical state: a solvated coordination complex.

Chemical Identity & Core Metrics

This reagent is almost exclusively handled as a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The physical data below reflects the commercially available 0.5 M solution in THF, which is the standard for laboratory and industrial application.

| Property | Metric |

| Chemical Name | This compound |

| CAS Number | 62890-98-6 |

| Molecular Formula | C₈H₉BrMgO₂ |

| Molecular Weight | 241.37 g/mol |

| Standard Concentration | 0.5 M (typical commercial titer) |

| Solvent Matrix | Tetrahydrofuran (THF) or 2-MeTHF |

| Density (25 °C) | 0.964 g/mL (0.5 M in THF) |

| Appearance | Clear to dark amber/brown liquid |

| Flash Point | -17 °C (driven by THF solvent) |

| Boiling Point | 65 °C (driven by THF solvent) |

Solution Dynamics & Structural Mechanics

The Schlenk Equilibrium

The "physical structure" of a Grignard reagent is dynamic. In solution, this compound does not exist solely as the monomeric species R-Mg-Br. It undergoes a solvent-dependent Schlenk equilibrium, oscillating between the monomer, the diorganomagnesium species (R₂Mg), and magnesium bromide (MgBr₂).

In THF, the oxygen atoms of the solvent coordinate to the magnesium center, stabilizing the monomeric form more effectively than diethyl ether. However, the 2,5-dimethoxy substitution pattern introduces an intramolecular coordination potential where the ortho-methoxy oxygen can datively bond to the magnesium, potentially creating a more rigid, chelated structure that influences solubility and reduces aggregation.

Figure 1: The Schlenk equilibrium illustrates the dynamic physical state of the reagent. In THF, the equilibrium favors the solvated monomer, but shifts can occur based on concentration and temperature.

Solubility & Precipitation

-

Temperature Sensitivity: While stable at room temperature, storage at 2–8 °C (recommended) can occasionally cause the precipitation of magnesium bromide salts or the Grignard complex itself. This is a reversible physical change; gentle warming and swirling typically redissolve the solids.

-

Solvent Choice: THF is preferred over diethyl ether for preparation because the higher Lewis basicity of THF better solubilizes the electron-rich aryl magnesium species.

Thermodynamic & Stability Profile

The physical stability of this compound is defined by its high reactivity toward protic sources.

-

Air & Moisture Sensitivity: The reagent is pyrophoric in high concentrations and violently hydrolyzes upon contact with water or humid air.

-

Reaction:Ar-MgBr + H₂O → Ar-H + Mg(OH)Br

-

Physical Indicator: Formation of a white precipitate (magnesium hydroxide/bromide) and loss of solution color indicate degradation.

-

-

Thermal Stability:

-

Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Degradation: Prolonged exposure to heat (>30 °C) can accelerate Wurtz-type homocoupling (forming the biaryl dimer), leading to a drop in active titer and darkening of the solution.

-

Synthesis & Characterization Protocols

For researchers requiring fresh reagent, in-situ preparation is often superior to commercial sources due to the degradation risks during transport.

Preparation Protocol

-

Activation: Magnesium turnings (1.1 eq) are flame-dried under Argon. Iodine (catalytic) is added to activate the surface.[1]

-

Initiation: A solution of 1-bromo-2,5-dimethoxybenzene in anhydrous THF is added dropwise.

-

Note: The electron-rich nature of the ring can sometimes retard initiation compared to simple phenyl bromide. Gentle heating (40 °C) or the use of DIBAL-H (1 mol%) as an activator may be required.

-

-

Reflux: Maintain a gentle reflux during addition to prevent runaway exotherms.

-

Filtration: The resulting solution is filtered under Argon to remove unreacted magnesium, yielding a clear amber liquid.

Titration (Quality Control)

Knowing the precise molarity is a critical physical property for stoichiometric accuracy.[2] The Knochel Titration is the industry standard for this reagent.

Figure 2: Workflow for the back-titration of the Grignard reagent using Iodine and Sodium Thiosulfate to determine precise active concentration.

Mechanistic Implications of Physical Properties

The "physical" behavior of this reagent is intrinsically linked to the electronic effects of the 2,5-dimethoxy substitution:

-

Nucleophilicity: The methoxy groups are strong electron-donating groups (EDGs) via resonance. This increases the electron density at the carbon-magnesium bond, making the carbanion more nucleophilic than phenylmagnesium bromide.

-

Steric Hindrance: The ortho-methoxy group provides significant steric bulk adjacent to the reactive center. This physical obstruction can:

-

Slow down addition to sterically crowded electrophiles (e.g., hindered ketones).

-

Prevent the formation of unwanted oligomers during storage.

-

-

Chelation: The ortho-methoxy oxygen can coordinate to the Mg atom, forming a transient 5-membered ring chelate. This "intramolecular solvation" stabilizes the reagent but can also retard reactivity by occupying a coordination site on the magnesium that would otherwise bind to the electrophile (e.g., carbonyl oxygen).

References

-

Sigma-Aldrich. (2024). This compound solution, 0.5 M in THF: Safety Data Sheet. Merck KGaA. Link

-

PubChem. (2024). This compound (Compound).[3][4] National Library of Medicine. Link

-

Knochel, P., et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890-891. Link

-

Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. (Contextualizing Schlenk Equilibrium). Link

Sources

A Senior Application Scientist's Guide to 2,5-Dimethoxyphenylmagnesium Bromide: Synthesis, Characterization, and Strategic Application

An In-depth Technical Guide: 2,5-Dimethoxyphenylmagnesium Bromide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to provide in-depth, field-proven insights into the nature of this compound, a crucial Grignard reagent in modern organic synthesis. We will explore its fundamental properties, provide a detailed and validated synthesis protocol, and discuss its strategic application, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Core Chemical Identity and Physicochemical Properties

This compound is an organomagnesium halide, commonly known as a Grignard reagent. Its utility stems from the polarized magnesium-carbon bond, which imparts a highly nucleophilic character to the aromatic carbon atom. This allows for the formation of new carbon-carbon bonds, a cornerstone of synthetic chemistry. The reagent is almost exclusively handled as a solution in an aprotic ether solvent, such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF), which is essential for its formation and stability.[1]

Quantitative Data Summary

The fundamental properties of this compound are summarized below. It is critical to note that properties such as density and boiling point are typically reported for the commercially available solutions and are heavily influenced by the solvent.

| Property | Value | Source(s) |

| Molecular Weight | 241.36 g/mol | [2] |

| Alternate Molecular Weight | 241.37 g/mol | [1] |

| Chemical Formula | C₈H₉BrMgO₂ | [1][2][3] |

| CAS Number | 62890-98-6 | [1][2] |

| Typical Concentration | 0.5 M in THF or 2-MeTHF | [1] |

| Density of 0.5M Solution | ~0.964 g/mL at 25 °C (in THF) | |

| Boiling Point of Solution | ~65 °C (in THF) | |

| InChI Key | GRSCPLVZIMBKKY-UHFFFAOYSA-M | [1] |

| Sensitivity | Air and moisture sensitive | [1] |

Synthesis Protocol: A Self-Validating System

The preparation of a Grignard reagent is a foundational technique in synthetic chemistry that demands meticulous attention to anhydrous and anaerobic conditions. The protocol described below is designed as a self-validating system, where successful initiation and reaction progression provide inherent confirmation of appropriate experimental setup.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are powerful bases that react readily with protic sources, including water, to quench the reagent and form the corresponding arene (1,4-dimethoxybenzene). All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere), and solvents must be anhydrous.

-

Inert Atmosphere: The reagent is sensitive to atmospheric oxygen. An inert atmosphere of argon or dry nitrogen is maintained throughout the process to prevent oxidative side reactions.

-

Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide. This layer must be breached to initiate the reaction. Mechanical (crushing the turnings) or chemical (using an initiator like iodine or 1,2-dibromoethane) methods are employed. Iodine works by reacting with a small amount of magnesium to form magnesium iodide, which helps to etch the metal surface and expose fresh magnesium.

-

Solvent Choice: Ethereal solvents like THF or diethyl ether are essential. The lone pairs of electrons on the ether's oxygen atom coordinate to the magnesium center, stabilizing the Grignard reagent in what is known as the Schlenk equilibrium.[4]

Detailed Step-by-Step Methodology

-

Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser topped with an inert gas inlet (argon or nitrogen bubbler), and a pressure-equalizing dropping funnel sealed with a septum. Flame- or oven-dry all glassware immediately before use and assemble while hot under a positive flow of inert gas.

-

Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents).

-

Initiation: Add a small crystal of iodine. The flask can be gently warmed with a heat gun until violet iodine vapors are observed. This step helps activate the magnesium.

-

Initial Addition: Add a small portion (~5-10%) of a solution of 2-bromo-1,4-dimethoxybenzene (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Reaction Monitoring: The initiation of the reaction is marked by a noticeable exotherm (the flask becomes warm) and the disappearance of the iodine color. If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be necessary.[5]

-

Controlled Addition: Once the reaction is initiated and self-sustaining (gentle reflux), add the remaining 2-bromo-1,4-dimethoxybenzene solution dropwise from the funnel at a rate that maintains a steady reflux. An ice bath should be kept on hand to control a runaway reaction.[5]

-

Completion: After the addition is complete, the reaction mixture, which typically appears as a cloudy grey or brown suspension, should be stirred at room temperature or gently heated to reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

Synthesis Workflow Diagram

Caption: General reactivity of this compound with electrophiles.

References

-

This compound | C8H9BrMgO2 | CID 11085924 , PubChem, National Center for Biotechnology Information. [Link]

-

DIHYDRO-4,4,8-TRIMETHYL-2-PHENYL-4H-1,3-BENZOXAZINE: 2-(o-METHOXYPHENYL)-4,4-DIMETHYL-2-OXAZOLINE , Organic Syntheses, Coll. Vol. 6, p.473 (1988); Vol. 51, p.109 (1971). [Link]

-

2,3-DIPHENYLINDONE , Organic Syntheses, Coll. Vol. 3, p.369 (1955); Vol. 24, p.50 (1944). [Link]

-

Phenylmagnesium bromide , Wikipedia. [Link]

-

Synthesis of Phenylmagnesium bromide , ScienceMadness.org. [Link]

-

2,5-Dimethylphenylmagnesium bromide 0.5M tetrahydrofuran , MilliporeSigma. [Link]

-

This compound solution - Exposure , U.S. Environmental Protection Agency. [Link]

Sources

- 1. This compound, 0.5M in 2-MeTHF 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | C8H9BrMgO2 | CID 11085924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound solution | CAS 62890-98-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 5. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide on the Solubility of 2,5-Dimethoxyphenylmagnesium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate solvent is a critical parameter in the successful execution of reactions involving Grignard reagents. This guide provides a comprehensive technical overview of the solubility characteristics of 2,5-Dimethoxyphenylmagnesium bromide, a vital reagent in organic synthesis. We will delve into the theoretical underpinnings of its solubility, present available data, and offer practical, field-proven methodologies for solubility determination and optimal solvent selection. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to enhance reaction efficiency, yield, and safety.

Introduction: The Critical Role of Solvent in Grignard Reactions

Grignard reagents, organomagnesium halides with the general formula R-Mg-X, are among the most versatile and widely utilized reagents in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Their reactivity and stability, however, are profoundly influenced by the solvent system in which they are prepared and used.[2] The solvent not only facilitates the dissolution of the Grignard reagent but also plays a crucial role in its formation and stabilization through coordination with the magnesium center.[3]

This compound is a specific Grignard reagent that serves as a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, maximizing yields, and ensuring the formation of the desired products. An improper solvent choice can lead to poor solubility, reagent precipitation, and undesirable side reactions.

This guide will explore the factors governing the solubility of this compound and provide a practical framework for its application in a laboratory setting.

The Schlenk Equilibrium and its Influence on Solubility

The constitution of a Grignard reagent in solution is more complex than the simple R-Mg-X formula suggests. It exists in equilibrium with its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species, a phenomenon known as the Schlenk equilibrium.[1][4]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is significantly influenced by the solvent.[4] Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are particularly effective at solvating the magnesium species, thereby influencing the equilibrium and the overall solubility of the Grignard reagent.[1][3] The Lewis basicity of the solvent allows it to coordinate with the electron-deficient magnesium center, forming soluble complexes.[5][4]

The solubility of the magnesium halides (e.g., MgBr₂) in the chosen solvent is also a critical factor.[6] For instance, magnesium iodide is sparingly soluble in THF, which can limit the concentration of Grignard reagents prepared from organic iodides in this solvent.[7]

Solubility of this compound: A Data-Driven Overview

Quantitative solubility data for specific Grignard reagents like this compound is not always readily available in the literature. However, general principles and commercially available information can provide valuable guidance.

This Grignard reagent is commonly sold as a solution in tetrahydrofuran (THF), typically at a concentration of 0.5 M.[8][9] This indicates that THF is a suitable solvent for dissolving and stabilizing this compound up to this concentration under standard conditions. Another commercially available option is a 0.5M solution in 2-Methyltetrahydrofuran (2-MeTHF).[10]

| Solvent | Common Concentration | Boiling Point (°C) | Density (g/mL at 25°C) | Notes |

| Tetrahydrofuran (THF) | 0.5 M[8] | 65[8] | 0.964[8] | A common and effective solvent for a range of Grignard reactions.[1] |

| 2-Methyltetrahydrofuran (2-MeTHF) | 0.5 M[10] | ~80 | ~0.86 | A greener alternative to THF, often showing superior performance in suppressing side reactions.[2] |

| Diethyl Ether | - | 34.6[11] | 0.713 | A traditional solvent for Grignard reactions, though less common for this specific reagent commercially.[12] |

Key Considerations:

-

Ethereal Solvents are Essential: Aprotic, Lewis basic solvents like ethers are crucial for the formation and solubility of Grignard reagents.[3][13] They stabilize the magnesium center through coordination.[5]

-

Protic Solvents are Incompatible: Protic solvents such as water and alcohols will readily decompose Grignard reagents and therefore cannot be used.[14][15]

-

Halogenated Solvents are Generally Unsuitable: These solvents can react with Grignard reagents through magnesium-halogen exchange.[3]

-

Hydrocarbon Solvents: While Grignard reagents can be prepared in hydrocarbon solvents, they often result in insoluble products unless a complexing agent like a tertiary amine is used.[12]

Experimental Protocol for Determining Solubility

For research applications requiring precise knowledge of solubility limits or the use of alternative solvents, an experimental determination is necessary. The following protocol outlines a general method for determining the solubility of this compound.

Safety Precaution: Grignard reagents are highly reactive, air- and moisture-sensitive, and flammable. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk techniques or in a glovebox.

Materials:

-

This compound solution (of known concentration)

-

Anhydrous organic solvent to be tested

-

Schlenk flask or similar oven-dried glassware

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Apparatus for titration of Grignard reagents (e.g., using iodine and a standard solution of a quenching agent)[16]

Methodology:

-

Preparation of a Saturated Solution: a. To a dry, inert-atmosphere-flushed Schlenk flask containing a magnetic stir bar, add a known volume of the test solvent. b. Gradually add a known quantity of the this compound solution while stirring. Continue addition until a persistent precipitate is observed, indicating a saturated solution. c. For a more quantitative approach, one could start with the solid Grignard reagent (if available and handleable) and add known volumes of solvent until complete dissolution.

-

Equilibration: a. Seal the flask and allow the mixture to stir at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: a. Allow the solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. c. Quench the sample in a known excess of a suitable reagent (e.g., a standardized solution of iodine in THF).[16] d. Determine the concentration of the Grignard reagent in the aliquot by back-titration.[16]

-

Calculation: a. From the determined concentration and the volume of the aliquot, calculate the mass of this compound dissolved in the known volume of the solvent. b. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Sources

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. quora.com [quora.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phenylmagnesium_bromide [chemeurope.com]

- 6. gelest.com [gelest.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 2,5-二甲氧基苯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C8H9BrMgO2 | CID 11085924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic metal bromide salts | Fisher Scientific [fishersci.com]

- 11. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]

- 12. US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google Patents [patents.google.com]

- 13. quora.com [quora.com]

- 14. collegedunia.com [collegedunia.com]

- 15. quora.com [quora.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization and Synthetic Validation of 2,5-Dimethoxyphenylmagnesium Bromide

Executive Summary

Compound: 2,5-Dimethoxyphenylmagnesium bromide CAS: 62890-98-6 Role: Nucleophilic aromatic building block for pharmacophores (e.g., phenethylamines, benzoquinones). Primary Challenge: Grignard reagents exist in a dynamic Schlenk equilibrium. Standard ex situ analysis (e.g., CDCl₃ NMR) destroys the reagent. This guide details in situ spectroscopic validation and quantitative titration protocols required for high-integrity drug development workflows.

Part 1: Synthesis & Preparation Protocol

Note: Spectroscopic data is meaningless without a controlled synthetic baseline. The following protocol minimizes oxidative degradation.

Reagents & Setup

-

Precursor: 2-Bromo-1,4-dimethoxybenzene (2,5-dimethoxybromobenzene).

-

Metal: Magnesium turnings (Grignard grade, mechanically activated).

-

Solvent: Anhydrous THF (Stabilized, <50 ppm H₂O).

-

Activator: Iodine (I₂) crystal or 1,2-Dibromoethane.

Step-by-Step Workflow

-

Activation: Flame-dry a 3-neck round-bottom flask under Argon flow. Add Mg turnings (1.1 eq). Add a single crystal of I₂. Heat gently until iodine vapor sublimes, depassivating the Mg surface.

-

Initiation: Dissolve the bromide precursor in THF (1.0 M). Add 5% of this solution to the Mg. Stop stirring. Look for turbidity and exotherm (solvent boiling) within 2-5 minutes.

-

Propagation: Once initiated, dilute the remaining bromide solution to 0.5 M. Add dropwise to maintain a gentle reflux without external heating.

-

Maturation: After addition, reflux at 65°C for 1 hour to ensure conversion of the sterically hindered bromide.

Figure 1: Controlled synthesis workflow for this compound.

Part 2: NMR Spectroscopic Characterization

Critical Technique: Do not use CDCl₃ or acetone-d6; these will react with the Grignard. Use THF-d8 or a sealed capillary of C6D6 inserted into the NMR tube containing the reaction mixture (No-D NMR).

The "Delta Shift" Diagnostic

The formation of the Grignard reagent is confirmed by the specific shielding (upfield shift) of the protons ortho to the magnesium atom.

Structure Numbering:

-

Position 1: MgBr attachment point.

-

Position 5: Methoxy group.[1]

-

Proton H6: Ortho to Mg (Critical Diagnostic).

-

Proton H3/H4: Meta/Para to Mg.

Comparative Data Table (¹H NMR, 400 MHz, THF-d8)

| Proton Assignment | Precursor (Ar-Br) δ (ppm) | Grignard (Ar-MgBr) δ (ppm) | Shift (Δδ) | Mechanistic Explanation |

| H-6 (Ortho) | 7.10 | 6.65 - 6.75 | -0.40 (Upfield) | High electron density on C1 shields the ortho proton. |

| H-3 (Meta) | 6.85 | 6.80 - 6.85 | ~0.0 | Minimal inductive effect distance. |

| H-4 (Para) | 6.80 | 6.60 - 6.70 | -0.15 | Resonance donation from C1 anion. |

| OMe (C2) | 3.80 | 3.75 | -0.05 | Slight shielding. |

| OMe (C5) | 3.75 | 3.75 | 0.0 | Remote from reaction center. |

¹³C NMR Diagnostic Signals[4]

-

C-Mg (C1): The carbon attached to magnesium is often very broad and difficult to observe due to scalar coupling with ²⁵Mg (quadrupolar nucleus) and chemical exchange. If visible, it appears significantly upfield (160–168 ppm region) compared to the C-Br bond.

-

C-OMe: Distinct signals at ~55-56 ppm confirm the integrity of the ether groups (no Lewis-acid cleavage by MgBr₂).

The Schlenk Equilibrium

In THF, the reagent exists as a complex equilibrium, which may cause line broadening in the NMR spectrum at room temperature.

Figure 2: The Schlenk Equilibrium dictates that multiple species may be present. In THF, the monomeric species usually dominates, but line broadening is normal.

Part 3: IR Spectroscopy (In-Situ / ReactIR)

Infrared spectroscopy is the preferred method for monitoring reaction initiation and completion without sampling.

Key Spectral Features

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Status |

| C-Br Stretch | 1050 - 1070 | Strong | Disappears upon conversion. |

| C-Mg Stretch | 500 - 550 | Medium/Broad | Appears. (Often obscured by solvent fingerprint). |

| Ring Breathing | 1480 - 1500 | Strong | Shifts slightly upon metallation. |

| C-O-C (Ether) | 1220 - 1240 | Strong | Remains constant (Internal Reference). |

Protocol:

-

Collect background spectrum of pure THF + Mg turnings.

-

Add precursor. Note the C-Br peak at ~1060 cm⁻¹.

-

As reaction proceeds, track the decay of 1060 cm⁻¹ relative to the 1230 cm⁻¹ ether peak (which serves as an internal standard since it is chemically inert).

Part 4: Quantitative Validation (Titration)

Spectroscopy confirms identity; Titration confirms concentration. Grignard reagents often degrade to ~0.8–0.9 M effective concentration due to Wurtz coupling side reactions.

Method: Salicylaldehyde Phenylhydrazone Titration

-

Indicator: Dissolve salicylaldehyde phenylhydrazone in THF (bright yellow).

-

Titrant: Add the Grignard solution dropwise.

-

Endpoint: The solution turns bright orange/red immediately upon excess Grignard (formation of the dianion).

-

Calculation:

Part 5: Safety & Handling

-

Hazard: this compound is pyrophoric in high concentrations and violently reacts with water to release heat and HBr/Benzene derivatives.

-

Quenching: Never quench directly with water. Dilute with toluene/heptane first, then cool to 0°C, and slowly add saturated NH₄Cl or EtOAc.

-

Storage: Store under positive Argon pressure. If solids precipitate (MgBr₂ salts), the supernatant usually retains the active organomagnesium species.

References

-

Reich, H. J. (2023). WinPLT NMR Database & Organometallic Chemical Shifts. University of Wisconsin-Madison. [Link]

- Knochel, P., et al. (2006). Functionalized Grignard Reagents. Handbook of Functionalized Organometallics. Wiley-VCH.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). Wiley. (Standard reference for Aryl-Halide vs Aryl-Metal shifts).

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. [Link]

-

Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry, 64(10), 3755–3756. [Link]

Sources

Methodological & Application

"using 2,5-Dimethoxyphenylmagnesium bromide in Grignard reactions"

An In-Depth Guide to the Application of 2,5-Dimethoxyphenylmagnesium Bromide in Grignard Reactions

Introduction: The Power of Aryl Grignard Reagents

The Grignard reaction, discovered by Nobel laureate Victor Grignard in 1912, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in organic synthesis.[1][2][3] Grignard reagents (organomagnesium halides, RMgX) function as potent carbon-based nucleophiles, capable of attacking a wide range of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.[4][5][6][7] This reactivity allows for the construction of complex molecular architectures from simpler precursors, a cornerstone of modern synthetic chemistry.[8]

Among the vast family of Grignard reagents, aryl variants are particularly valuable for introducing substituted phenyl rings into target molecules. This compound is a key reagent for installing the 2,5-dimethoxyphenyl moiety, a common structural motif in medicinal chemistry and materials science. The two methoxy groups significantly influence the electronic properties and conformation of the aromatic ring, making this reagent a valuable tool for fine-tuning the pharmacological or physical properties of a molecule.

This guide provides a comprehensive overview of the preparation, handling, and application of this compound, offering detailed protocols and field-proven insights for researchers in organic synthesis and drug development.

Reagent Profile and Characteristics

| Property | Value | Source |

| Chemical Formula | C₈H₉BrMgO₂ | [9][10] |

| Molecular Weight | 241.36 g/mol | [9][10] |

| Appearance | Commercially available as a solution in THF or 2-MeTHF. | [11][12] |

| Solubility | Soluble in ethereal solvents like diethyl ether and tetrahydrofuran (THF). | [8] |

| Stability | Highly reactive and moisture-sensitive. Stable under inert, anhydrous conditions.[13] | [13] |

| Hazards | Highly flammable, corrosive (causes severe skin burns and eye damage), reacts violently with water.[9][11][12] | [9][11][12] |

Core Principles: The Grignard Reaction Mechanism

The utility of this compound stems from the highly polarized carbon-magnesium bond. This polarization effectively renders the aryl carbon a potent nucleophile (carbanion). The reaction with a carbonyl compound, such as a ketone, proceeds in two key stages:

-

Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a new carbon-carbon single bond. This results in a tetravalent magnesium alkoxide intermediate.[14]

-

Acidic Work-up: The reaction mixture is quenched with a dilute acid (e.g., aqueous HCl or NH₄Cl). This step protonates the alkoxide to yield the final alcohol product and converts the magnesium salts into water-soluble forms, facilitating their removal during extraction.[6][14]

Caption: General mechanism of a Grignard reaction with a ketone.

Protocol I: Preparation of this compound

The in situ preparation of the Grignard reagent is a critical first step. Success hinges on maintaining strictly anhydrous (water-free) conditions, as even trace amounts of moisture will protonate and destroy the reagent.[3][5][15]

Causality: The magnesium metal surface is typically coated with a passivating layer of magnesium oxide (MgO), which prevents reaction with the aryl halide.[1] Physical (crushing) or chemical (iodine) activation is necessary to expose a fresh magnesium surface and initiate the reaction.[1][16]

Workflow for Grignard Reagent Formation

Caption: Workflow for the preparation of this compound.

Step-by-Step Methodology

-

Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

-

Reagent Charging: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.

-

Halide Preparation: In the dropping funnel, prepare a solution of 2-bromo-1,4-dimethoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Initiation: Add a small portion (~10%) of the aryl bromide solution to the magnesium turnings. The brown color of the iodine should fade, and the solution may become cloudy with gentle bubbling or refluxing, indicating the reaction has started. If it does not start, gently warm the flask with a heat gun or crush the magnesium with a dry glass rod.

-

Addition: Once the reaction is initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[8] Use an ice bath to moderate the reaction if it becomes too vigorous.

-

Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting cloudy, grey-to-brown solution is the Grignard reagent, ready for immediate use.

Protocol II: Application in Synthesis - Reactions with Electrophiles

The following protocols outline the reaction of the freshly prepared this compound solution with common electrophiles.

A. Reaction with an Aldehyde (e.g., Benzaldehyde)

This reaction yields a secondary alcohol.

-

Setup: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Electrophile Addition: Prepare a solution of benzaldehyde (0.95 eq.) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates consumption of the starting aldehyde.

-

Work-up: Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

B. Reaction with a Ketone (e.g., Acetophenone)

This reaction yields a tertiary alcohol.[6] The protocol is identical to that for aldehydes, substituting acetophenone (0.95 eq.) as the electrophile.

C. Reaction with an Ester (e.g., Ethyl Benzoate)

Grignard reagents add twice to esters, yielding a tertiary alcohol where two of the alkyl/aryl groups are derived from the Grignard reagent.[4]

Causality: The initial nucleophilic addition to the ester forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the ethoxide leaving group to form a ketone.[4] This newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.

-

Setup: Use at least 2.2 equivalents of the prepared Grignard reagent relative to the ester. Cool the Grignard solution to 0 °C.

-

Electrophile Addition: Slowly add a solution of ethyl benzoate (1.0 eq.) in anhydrous THF to the Grignard reagent.

-

Reaction & Work-up: Follow steps 3-6 as described for the aldehyde reaction.

D. Reaction with Carbon Dioxide (Carboxylation)

This reaction is an effective method for synthesizing carboxylic acids.

-

Setup: Crush dry ice (solid CO₂) into a powder and place it in a flask under an inert atmosphere.

-

Addition: Slowly add the Grignard reagent solution to the crushed dry ice via a cannula. A large excess of CO₂ is used to minimize the side reaction where the Grignard reagent attacks the initially formed carboxylate.

-

Work-up: Allow the mixture to warm to room temperature, evaporating the excess CO₂. Quench the remaining residue by adding dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

-

Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting 2,5-dimethoxybenzoic acid can often be purified by recrystallization.

Data Presentation: Representative Reactions

| Electrophile | Product Type | Typical Conditions | Expected Yield |

| Benzaldehyde | Secondary Alcohol | THF, 0 °C to RT, 2h | 75-90% |

| Acetophenone | Tertiary Alcohol | THF, 0 °C to RT, 2h | 80-95% |

| Ethyl Benzoate | Tertiary Alcohol | THF, 0 °C to RT, 3h | 70-85% |

| Carbon Dioxide (Dry Ice) | Carboxylic Acid | THF, -78 °C to RT | 60-80% |

Yields are representative and highly dependent on substrate, purity of reagents, and strict adherence to anhydrous technique.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Reaction fails to initiate | 1. Wet glassware or solvent. 2. Passivated magnesium surface. | 1. Ensure all glassware is flame-dried and solvents are certified anhydrous. 2. Add a crystal of iodine, gently warm, or crush the Mg with a dry stirring rod.[1] |

| Low yield of desired product | 1. Incomplete formation of Grignard reagent. 2. Grignard reagent destroyed by moisture or acidic protons. 3. Slow addition of Grignard to electrophile (for reactive electrophiles). | 1. Ensure most of the magnesium is consumed before proceeding. 2. Re-verify anhydrous conditions. Ensure electrophile is free of acidic impurities. 3. Add the electrophile solution to the Grignard reagent, not vice-versa. |

| Formation of biphenyl side product | Wurtz-type coupling of the Grignard reagent with unreacted aryl bromide. | This is favored by high concentrations of aryl bromide and higher temperatures.[2] Ensure slow, dropwise addition of the aryl bromide solution during reagent formation to keep its instantaneous concentration low.[8] |

Safety Precautions

-

Anhydrous Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides.[13] Always work in a well-ventilated fume hood, away from ignition sources.

-

Grignard Reagents: These reagents are corrosive and react violently with water, releasing flammable hydrocarbons. Always handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Quenching: The work-up procedure is highly exothermic. Always perform the acid or NH₄Cl quench slowly in an ice bath to control the reaction.

References

- Grignard Reaction. (n.d.). Chem 355 Jasperse.

-

Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Handout lab6 GRIGNARD REACTION. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

Supporting Information. (2015). The Royal Society of Chemistry. Retrieved from [Link]

-

LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]

-

Neumeier, M., et al. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition, 61(7). Retrieved from [Link]

-

Clark, J. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

-

-

Grignard Reaction. (n.d.). CSUSM. Retrieved from [Link]

-

- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.

-

Allen, C. F. H., Gates, Jr., J. W., & VanAllan, J. A. (1943). 2,3-Diphenylindone. Organic Syntheses, Coll. Vol. 3, p.353; Vol. 23, p.30. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate. Retrieved from [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]

- Brinkmeyer, R. S., Collington, E. W., & Meyers, A. I. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-METHOXYBENZALDEHYDE. Organic Syntheses, 54, 42.

-

Phenylmagnesium bromide. (n.d.). Wikipedia. Retrieved from [Link]

-

The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. (2012, August 24). Truman ChemLab. Retrieved from [Link]

- Gomtsyan, A., Koenig, R. J., & Lee, C.-H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613–3616.

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Scribd. Retrieved from [Link]

-

This compound solution - Hazard. (n.d.). PubChem. Retrieved from [Link]

-

New Functionalized Grignard Reagents and their Applications in Amination Reactions. (n.d.). University of Regensburg. Retrieved from [Link]

-

Kadowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]

- Newman, M. S. & Boden, H. (1961). 1-PHENYLNAPHTHALENE. Organic Syntheses, 41, 88.

-

An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. (n.d.). Semantic Scholar. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Růžička, A., et al. (2012). The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates. Dalton Transactions, 41(3), 949-960.

- Canal, C. L., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 63(15), 8164–8183.

- Bon, S., et al. (2016). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. Organic Letters, 18(1), 108-111.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. adichemistry.com [adichemistry.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. This compound | C8H9BrMgO2 | CID 11085924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound solution | CAS 62890-98-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 12. This compound, 0.5M in 2-MeTHF 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. d.web.umkc.edu [d.web.umkc.edu]

- 15. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 16. web.alfredstate.edu [web.alfredstate.edu]

Application Notes & Protocols: Strategic Cross-Coupling of 2,5-Dimethoxyphenylmagnesium Bromide for Advanced Synthesis

Abstract

This comprehensive guide provides detailed protocols and expert insights for the successful application of 2,5-Dimethoxyphenylmagnesium bromide in transition metal-catalyzed cross-coupling reactions. Focusing on the foundational Kumada-Corriu coupling, this document elucidates the critical parameters for reaction setup, execution, and optimization. We delve into the causality behind experimental choices, from reagent preparation to catalyst selection, ensuring a robust and reproducible methodology for researchers, scientists, and drug development professionals. This guide is structured to empower users with not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles for effective troubleshooting and adaptation.

Introduction: The Utility of this compound in C-C Bond Formation

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of available methodologies, transition metal-catalyzed cross-coupling reactions have become indispensable tools. Grignard reagents, or organomagnesium halides, are highly reactive and readily accessible nucleophiles that have been pivotal in this field since their first use in the Kumada-Corriu coupling.[1][2]

This compound, the subject of this guide, is a valuable building block, incorporating an electron-rich, sterically defined aromatic ring that is a common motif in pharmaceuticals and materials science. Its successful use, however, is contingent on a precise understanding of its preparation and reactivity. The high reactivity that makes Grignard reagents potent nucleophiles also renders them sensitive to moisture, air, and acidic protons, and can limit their functional group tolerance.[1][3]

This document provides a field-proven protocol for the preparation of this compound and its subsequent use in a palladium-catalyzed Kumada cross-coupling reaction. We will explore the mechanistic underpinnings of this transformation and provide a detailed, self-validating experimental procedure designed for reproducibility and success.

Preparation of this compound: A Foundational Protocol

The reliable formation of the Grignard reagent is paramount to the success of any subsequent cross-coupling reaction. The following protocol outlines the standard laboratory preparation from 2,5-dimethoxybromobenzene.

Core Principle: The reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond of 2,5-dimethoxybromobenzene. This process requires an aprotic, coordinating solvent, typically an ether like tetrahydrofuran (THF), to stabilize the resulting organomagnesium species.[4] Absolute exclusion of water is critical to prevent protonolysis of the Grignard reagent back to 2,5-dimethoxybenzene.

Experimental Protocol: Grignard Reagent Formation

Materials & Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser and dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas (Argon or Nitrogen) supply with manifold

-

Syringes and needles

-

Magnesium turnings

-

2,5-Dimethoxybromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

Step-by-Step Procedure:

-

Apparatus Setup: Assemble the dry three-neck flask with the reflux condenser and dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature. This ensures the removal of any adsorbed water.[5]

-

Reagent Charging: Place magnesium turnings (1.2 equivalents) into the reaction flask.

-

Initiation: Add a single small crystal of iodine to the flask. The iodine etches the passivating magnesium oxide layer on the turnings, exposing fresh magnesium metal to initiate the reaction.[5]

-

Initial Reagent Addition: In the dropping funnel, prepare a solution of 2,5-dimethoxybromobenzene (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium turnings.

-

Reaction Exotherm: The reaction mixture should be gently warmed. The initiation is marked by the disappearance of the iodine color and the onset of a gentle reflux or bubbling. If the reaction does not start, gentle heating with a heat gun may be required.

-

Controlled Addition: Once the reaction is initiated, add the remaining 2,5-dimethoxybromobenzene solution dropwise at a rate that maintains a gentle reflux. The high reactivity of Grignard formation is exothermic, and controlled addition is crucial for safety and to prevent side reactions.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey to brown solution is the this compound reagent.

Trustworthiness Check: The concentration of the prepared Grignard reagent should be determined by titration before use in the cross-coupling step to ensure accurate stoichiometry.

The Kumada-Corriu Cross-Coupling Reaction

First reported in 1972, the Kumada-Corriu coupling was one of the pioneering transition metal-catalyzed reactions for forming C-C bonds by coupling a Grignard reagent with an organic halide.[1][6] It remains a cost-effective and efficient method, particularly for the synthesis of biaryls.[2]

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by either nickel or palladium complexes. The generally accepted mechanism proceeds through a three-step catalytic cycle.[7][8]

-

Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a square planar M(II) complex. The rate of this step is typically I > Br > Cl.[6]

-

Transmetalation: The organomagnesium reagent (Ar'-MgX) reacts with the M(II) complex. The organic group (Ar') is transferred to the metal center, displacing the halide and forming a diorganometallic complex.

-

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the coordination sphere, forming the new C-C bond (Ar-Ar') and regenerating the M(0) catalyst, which re-enters the catalytic cycle.

Protocol: Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Bromide

This protocol details a general procedure for the cross-coupling of the pre-formed this compound with a representative aryl bromide. The choice of a palladium catalyst with a bulky phosphine ligand, such as SPhos, is often effective for accommodating electron-rich Grignard reagents and preventing side reactions.[3]

Materials & Equipment:

-

Schlenk flask or oven-dried round-bottom flask with septum

-

Inert gas (Argon or Nitrogen) supply

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Phosphine ligand (e.g., SPhos)

-

Aryl bromide

-

Anhydrous THF

-

Solution of this compound (prepared as in Section 2)

Step-by-Step Procedure:

-

Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Reagent Addition: Add the aryl bromide (1.0 equivalent) to the flask, followed by anhydrous THF. Stir the mixture for 10-15 minutes to allow for catalyst pre-formation.

-

Grignard Addition: Slowly add the solution of this compound (1.2-1.5 equivalents) to the reaction mixture via syringe. The addition should be controlled to manage any exotherm. The use of a slight excess of the Grignard reagent ensures complete consumption of the aryl halide.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically room temperature to 50 °C) and monitor its progress by TLC or GC-MS.[3]

-

Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Representative Reaction Parameters

| Parameter | Value | Rationale |

| Aryl Halide | 1.0 mmol | Limiting Reagent |

| Grignard Reagent | 1.2 - 1.5 mmol | Ensures complete reaction of the halide |

| Pd(OAc)2 | 0.02 mmol (2 mol%) | Standard catalyst loading |

| SPhos Ligand | 0.04 mmol (4 mol%) | Bulky ligand to promote reductive elimination |

| Solvent (THF) | 5 mL | Aprotic coordinating solvent |

| Temperature | 25 - 50 °C | Mild conditions are often sufficient[3] |

| Time | 2 - 12 hours | Monitored to completion |

Troubleshooting Common Issues

-

Low Yield: Often due to poor Grignard reagent quality. Ensure anhydrous conditions during preparation and titrate the reagent before use. Incomplete reaction can also be addressed by increasing the temperature or reaction time.

-

Homocoupling of Grignard Reagent: This side product (2,2',5,5'-tetramethoxybiphenyl) can form, especially with nickel catalysts. Using palladium catalysts and controlling the addition rate of the Grignard can minimize this.[1]

-

Reaction Failure to Initiate: Ensure the catalyst is active and the inert atmosphere is maintained. The use of a pre-catalyst can sometimes be beneficial.

Alternative Strategies: The Negishi Coupling

While effective, the high reactivity of Grignard reagents limits their compatibility with sensitive functional groups like esters and nitriles.[9] The Negishi coupling, which utilizes more tolerant organozinc reagents, offers a powerful alternative.[10] An organozinc reagent can be readily prepared in situ from the Grignard reagent by transmetalation with a zinc salt.

Conclusion

The cross-coupling of this compound is a robust and valuable transformation for the synthesis of complex biaryl structures. Success hinges on the careful preparation and handling of the Grignard reagent under strictly anhydrous and inert conditions. The Kumada-Corriu coupling provides a direct and efficient route, and this guide offers a validated protocol to achieve high yields and reproducibility. By understanding the mechanistic principles and key experimental parameters outlined herein, researchers can confidently apply this methodology to advance their synthetic targets in drug discovery and materials science.

References

-

Kumada coupling - Wikipedia. Wikipedia.

-

Kumada Cross-Coupling Reaction - Alfa Chemistry. Alfa Chemistry.

- Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. (2025, October 16). [URL: Not available]

-

Kumada cross coupling reaction | PPTX - Slideshare. Slideshare.

-

Kumada Coupling - Organic Chemistry Portal. Organic Chemistry Portal.

-

Frisch, A. C., Shaikh, N., Zapf, A., & Beller, M. (2002). Palladium-Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents. Angewandte Chemie International Edition, 41(21), 4056-4059.

-

Suzuki cross-coupling reaction - YouTube. (2020, February 14). [Video]. YouTube.

-

Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo.

- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023, January 25). [URL: Not available]

-

Fe-Catalyzed Dicarbofunctionalization of Electron-Rich Alkenes with Grignard Reagents and (Fluoro)Alkyl Halides - PMC. (2021). National Center for Biotechnology Information.

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia.

- Improving the Substrate Scope of the Kumada-Corriu Cross Coupling Reaction. (2017, January 17). [URL: Not available]

-

Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents | Organic Letters - ACS Publications. (2009, November 2). ACS Publications.

-

Iron-Catalyzed Cross Coupling of Alkyl Electrophiles. (2016). Science of Synthesis.

-

Kumada Coupling Reaction: Videos & Practice Problems - Pearson. (2022, July 22). Pearson.

-

Cross-coupling of electron rich, electron neutral, aryl and heteroaryl... | Download Scientific Diagram - ResearchGate. ResearchGate.

-

Suzuki reaction - Wikipedia. Wikipedia.

-

Cross-Coupling Catalysts - Sigma-Aldrich. Sigma-Aldrich.

-

The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [URL: Not available]

-

Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production... | Organic Process Research & Development - ACS Publications. (2015, January 27). ACS Publications.

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025, May 20). Royal Society of Chemistry.

-

35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come? - Chemical Society Reviews (RSC Publishing). (2011, August 2). Royal Society of Chemistry.

-

Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature | Organic Letters - ACS Publications. (2014, August 7). ACS Publications.

-

Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - MDPI. (2021, September 29). MDPI.

-

Organic Syntheses Procedure. Organic Syntheses.

-

Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross- Couplings of Racemic alpha-Bromoketones - DSpace@MIT. MIT DSpace.

-

Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online.

-

Buchwald-Hartwig Coupling - Organic Synthesis. Organic Synthesis.

-

Modern Transition Metal Catalyzed Cross Coupling Reaction - Dr. May Group. University of Houston.

-

Organic Syntheses Procedure. Organic Syntheses.

-

The Negishi Cross-Coupling Reaction - Denmark Group. University of Illinois Urbana-Champaign.

-

The Manganese-Catalyzed Cross-Coupling Reaction - DTU Research Database. Technical University of Denmark.

-

Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC. National Center for Biotechnology Information.

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.

-

Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC. National Center for Biotechnology Information.

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. ChemRxiv.

-

This compound | C8H9BrMgO2 | CID 11085924 - PubChem. National Center for Biotechnology Information.

-

Phenylmagnesium bromide - Wikipedia. Wikipedia.

- An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. [URL: Not available]

-

Preparation of phenylmagnesium bromide - PrepChem.com. PrepChem.com.

Sources

- 1. Kumada coupling - Wikipedia [en.wikipedia.org]

- 2. Kumada Coupling [organic-chemistry.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 8. Kumada cross coupling reaction | PPTX [slideshare.net]

- 9. may.chem.uh.edu [may.chem.uh.edu]

- 10. mt.com [mt.com]

The Synthetic Utility of 2,5-Dimethoxyphenylmagnesium Bromide in Pharmaceutical Research and Development

Introduction: A Versatile Nucleophile for Complex Scaffolds

2,5-Dimethoxyphenylmagnesium bromide is a Grignard reagent of significant interest in the synthesis of pharmaceuticals and other biologically active molecules. This organometallic compound provides a potent nucleophilic source of the 2,5-dimethoxyphenyl moiety, a structural motif present in a variety of psychoactive compounds and other central nervous system (CNS) active agents. The strategic placement of the two methoxy groups on the phenyl ring can profoundly influence the pharmacological properties of a molecule, often enhancing its affinity for specific receptors, such as serotonin 5-HT2A receptors, and modifying its metabolic profile.[1][2]

This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols, mechanistic insights, and safety considerations. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the construction of novel and existing pharmaceutical entities.

Physicochemical Properties and Handling

A thorough understanding of the properties of this compound is crucial for its safe and effective use.

| Property | Value | Source |

| CAS Number | 62890-98-6 | [3] |

| Molecular Formula | C₈H₉BrMgO₂ | [3] |

| Molecular Weight | 241.36 g/mol | [3] |

| Appearance | Typically a solution in an ethereal solvent (e.g., THF, 2-MeTHF) | [3][4] |

| Solubility | Soluble in ethereal solvents | [4] |

| Storage | Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation from moisture and air.[3] |

Safety Precautions: Grignard reagents, including this compound, are highly reactive and require careful handling.[5][6] They are sensitive to moisture and air, and can react violently with protic solvents such as water and alcohols.[5][7] Reactions involving Grignard reagents are often exothermic and can be pyrophoric.[6][8] Therefore, it is imperative to use anhydrous solvents and glassware, and to conduct all manipulations under an inert atmosphere.[5][7] Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves, must be worn at all times.[5][8]

Core Synthetic Applications in Pharmaceutical Chemistry

The primary utility of this compound lies in its ability to form new carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors.

Synthesis of Diaryl Methanols: Precursors to Bioactive Molecules

The reaction of this compound with aldehydes and ketones is a classic and reliable method for the synthesis of secondary and tertiary alcohols, respectively. The resulting diaryl methanols are valuable intermediates in the synthesis of a wide range of pharmaceuticals.

Application Note: The 2,5-dimethoxyphenyl group can serve as a key pharmacophore, interacting with target receptors, or as a structural element that modulates the physicochemical properties of the final drug candidate.

Protocol 1: Synthesis of (2,5-Dimethoxyphenyl)(phenyl)methanol

This protocol details the reaction of this compound with benzaldehyde to yield a diaryl methanol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2,5-Dimethoxybromobenzene | 217.06 | 2.17 g | 10.0 |

| Magnesium Turnings | 24.31 | 0.267 g | 11.0 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 30 mL | - |

| Benzaldehyde | 106.12 | 1.06 g | 10.0 |

| Saturated Aqueous Ammonium Chloride | - | 20 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Preparation of the Grignard Reagent:

-

Flame-dry a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (0.267 g, 11.0 mmol) to the flask.

-

Prepare a solution of 2,5-dimethoxybromobenzene (2.17 g, 10.0 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has initiated (as evidenced by a color change and gentle refluxing), add the remaining bromide solution dropwise to maintain a steady reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution will typically appear grayish-brown.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (1.06 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise from the dropping funnel over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) with vigorous stirring.

-

Transfer the resulting mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude (2,5-dimethoxyphenyl)(phenyl)methanol can be purified by column chromatography on silica gel.

-

Workflow Diagram:

Synthesis of Ketones via Reaction with Nitriles

The addition of Grignard reagents to nitriles, followed by acidic hydrolysis of the intermediate imine, is a robust method for synthesizing ketones. This transformation is particularly valuable in pharmaceutical synthesis for creating key intermediates.

Application Note: This reaction allows for the synthesis of aryl ketones, which are precursors to a variety of CNS drugs and other therapeutic agents. The 2,5-dimethoxyphenyl ketone moiety can be a central building block in the assembly of more complex heterocyclic systems.

Protocol 2: Synthesis of 2,5-Dimethoxyacetophenone

This protocol describes the reaction of this compound with acetonitrile to produce 2,5-dimethoxyacetophenone.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| This compound (prepared in situ) | - | 10.0 mmol | 10.0 |

| Acetonitrile | 41.05 | 0.41 g | 10.0 |

| Anhydrous Toluene | 92.14 | 20 mL | - |

| 3 M HCl (aqueous) | - | 20 mL | - |

| Diethyl Ether (for extraction) | 74.12 | As needed | - |

Procedure:

-

Preparation of Grignard Reagent:

-

Prepare 10.0 mmol of this compound in THF as described in Protocol 1.

-

-

Reaction with Nitrile:

-

Add a solution of acetonitrile (0.41 g, 10.0 mmol) in anhydrous toluene (20 mL) to the Grignard reagent solution at room temperature.

-

Heat the reaction mixture to reflux for 4 hours.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C.

-

Slowly add 3 M aqueous HCl (20 mL) with vigorous stirring.

-

Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

The crude 2,5-dimethoxyacetophenone can be purified by distillation under reduced pressure or by column chromatography.

-

Reaction Mechanism:

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. designer-drug.com [designer-drug.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

Application Notes & Protocols: Scale-Up Synthesis and Application of 2,5-Dimethoxyphenylmagnesium Bromide

Foreword: Strategic Importance of the 2,5-Dimethoxyphenyl Moiety

In the landscape of modern drug discovery and materials science, the 2,5-dimethoxyphenyl group serves as a privileged structural motif. Its incorporation into molecular frameworks can significantly modulate physicochemical properties, influencing everything from receptor binding affinity and metabolic stability to the electronic characteristics of conductive polymers.[1] 2,5-Dimethoxyphenylmagnesium bromide is the premier organometallic reagent for introducing this valuable moiety.

However, the transition from a bench-scale Grignard reaction to a pilot or industrial-scale synthesis is a non-trivial endeavor fraught with challenges. Grignard reactions are notoriously exothermic, sensitive to atmospheric moisture, and can present significant initiation difficulties.[2][3][4] This guide is engineered for researchers, process chemists, and drug development professionals, providing a robust framework for the safe, efficient, and scalable synthesis of this compound. We will move beyond a simple recitation of steps to dissect the causality behind each procedural choice, ensuring a protocol that is both reliable and self-validating.

The Chemistry at Scale: Mechanistic Considerations

The formation of a Grignard reagent is a heterogeneous surface reaction between an organic halide and magnesium metal.[4] The mechanism involves a single-electron transfer (SET) from the magnesium surface to the aryl bromide, generating a radical anion that collapses to form the organomagnesium species.

Key Reaction: 2,5-(CH₃O)₂C₆H₃Br + Mg --(THF)--> 2,5-(CH₃O)₂C₆H₃MgBr

In ethereal solvents like tetrahydrofuran (THF), the Grignard reagent does not exist as a simple monomer. It is part of a complex set of equilibria known as the Schlenk equilibrium, involving dimers and various solvated species.[5][6] Understanding this is crucial, as the solvent is not merely a medium but an active ligand stabilizing the magnesium center.[6] For scale-up, THF is highly recommended over diethyl ether due to its higher boiling point and flash point, which provides a wider and safer operating temperature window.[3]

A Culture of Safety: Mitigating Risks in Large-Scale Grignard Synthesis

The primary safety concern for any Grignard reaction is the potential for a fire resulting from an uncontrolled exotherm.[2][3] A comprehensive risk assessment is mandatory before any scale-up activity.

Core Hazards:

-

Runaway Reaction: The reaction is highly exothermic. An accumulation of unreacted aryl bromide followed by sudden, rapid initiation can overwhelm the cooling capacity of the reactor, leading to violent boiling and a potential breach of containment.[3][4][7]

-

Flammability: THF and other ether solvents are extremely flammable.[2][3]

-

Water Reactivity: Grignard reagents react violently with water, quenching the reagent and producing flammable hydrocarbons.[8][9]

Safety Protocol Summary

| Control Category | Specific Measures & Rationale |

| Engineering Controls | Chemical Fume Hood/Enclosure: Essential for containing flammable vapors.[2] Efficient Condenser & Cooling System: A large, efficient reflux condenser is critical to prevent solvent loss.[3] The reactor must have a cooling jacket with a reliable chilling system. Inert Atmosphere: A robust nitrogen or argon blanketing system is non-negotiable to exclude moisture and oxygen.[10] |

| Administrative Controls | Standard Operating Procedure (SOP): A detailed, peer-reviewed SOP must be in place.[3] Prohibition on Working Alone: Never perform a large-scale Grignard reaction alone.[2][8] Controlled Addition: The aryl bromide must be added slowly and controllably to manage the rate of heat generation.[2] |

| Personal Protective Equipment (PPE) | Flame-Resistant Lab Coat: Essential protection against fire hazards.[3] Chemical Splash Goggles & Face Shield: Protects against splashes of corrosive and flammable materials.[3][9] Nomex or Leather Gloves: Provide thermal protection. Nitrile gloves are combustible and offer poor protection against fire.[2] |

| Emergency Preparedness | Class D Fire Extinguisher: For combustible metal (magnesium) fires. Spill Kit: Appropriate for flammable solvents. Emergency Quenching Plan: Have a plan and materials ready to safely quench the reaction in an emergency. |

Experimental Protocol: Synthesis of this compound (1.0 Molar Scale)

This protocol details the synthesis of approximately 1 liter of a ~1.0 M solution of the target Grignard reagent in THF.

Reagent & Equipment Preparation

-

Glassware: All glassware (a 2 L, three-necked, round-bottomed flask, 1 L addition funnel, and mechanical stirrer guide) must be meticulously cleaned and oven-dried at >120°C overnight and assembled hot under a stream of dry nitrogen.[11]

-

Magnesium Turnings: (26.7 g, 1.1 mol, 1.1 equiv.). Place in the reaction flask.

-

2-Bromo-1,4-dimethoxybenzene: (217.0 g, 1.0 mol, 1.0 equiv.).

-

Anhydrous Tetrahydrofuran (THF): (~1.2 L). Must be confirmed anhydrous (<50 ppm water).

-

Initiator: 1,2-Dibromoethane (approx. 0.5 mL) or a few crystals of iodine.

Synthesis Workflow

Step-by-Step Procedure

-

Setup: Assemble the dry 2 L flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet/bubbler, and the 1 L addition funnel. Maintain a positive pressure of nitrogen throughout the entire process.

-

Reagent Charging: Add the magnesium turnings to the flask. In a separate dry flask, dissolve the 2-Bromo-1,4-dimethoxybenzene in 1 L of anhydrous THF. Transfer this solution to the addition funnel.

-